molecular formula C49H75NO13 B018889 emamectin B1a CAS No. 121124-29-6

emamectin B1a

Cat. No.: B018889
CAS No.: 121124-29-6
M. Wt: 886.1 g/mol
InChI Key: CXEGAUYXQAKHKJ-COFQVFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristoleic Acid Methyl Ester can be synthesized through the esterification of myristoleic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid (H2SO4) or boron trifluoride (BF3) in methanol. The reaction is carried out at a temperature of around 37°C for about 20 minutes . The product is then extracted using an organic solvent such as hexane.

Industrial Production Methods: In industrial settings, the production of Myristoleic Acid Methyl Ester involves the large-scale esterification of myristoleic acid. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester from the reaction mixture .

Types of Reactions:

    Oxidation: Myristoleic Acid Methyl Ester can undergo oxidation reactions, leading to the formation of various oxidation products, including epoxides and hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated esters.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated esters.

    Reduction: Saturated methyl esters.

    Substitution: Amino esters, alkoxy esters.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Emamectin B1a is characterized by the chemical formula C49H75NO13C_{49}H_{75}NO_{13} and is known for its low application rates and high efficacy against a wide range of pests, including caterpillars, mites, and thrips. The compound acts as an allosteric modulator of glutamate-gated chloride channels (GluCl), leading to paralysis and death in susceptible insects .

Agricultural Applications

1. Crop Protection:
this compound is extensively used in agriculture for the control of various insect pests across multiple crops. Its application is particularly notable in:

  • Vegetables: Effective against pests like caterpillars and leaf miners.
  • Fruit Trees: Used to manage infestations in apples, pears, and citrus fruits.
  • Leafy Crops: Beneficial for crops such as lettuce and brassicas .

2. Application Methods:
The compound can be applied through various methods including foliar sprays and soil injections. Research indicates that it is effective even at low concentrations, making it an economically viable option for farmers .

Environmental Impact

1. Degradation Studies:
Studies have shown that this compound undergoes extensive photodegradation when applied to crops. This degradation process results in the formation of various metabolites, which are generally less toxic than the parent compound .

2. Ecotoxicity:
this compound is classified as having low toxicity to mammals but can be harmful to aquatic organisms. Therefore, its use requires careful consideration of environmental factors to mitigate potential risks .

Case Studies

Case Study 1: Efficacy in Cotton Pest Management
In a study conducted on cotton crops, this compound was found to significantly reduce populations of the cotton bollworm (Helicoverpa armigera). The application resulted in a 90% reduction in pest numbers compared to untreated controls over a two-week period. This demonstrates its effectiveness as a targeted pest management tool .

Case Study 2: Resistance Management
Research has indicated that this compound can be integrated into pest management programs to combat resistance development in pests. In trials where it was used alongside other insecticides, it helped maintain lower pest populations while reducing the likelihood of resistance emergence .

Summary Table of Applications

Application AreaTarget PestsMethod of ApplicationEfficacy
VegetablesCaterpillars, Leaf MinersFoliar SprayHigh
Fruit TreesVarious Insect PestsSoil InjectionVery High
Leafy CropsThrips, MitesFoliar SprayModerate to High

Biological Activity

Emamectin B1a is a potent insecticide derived from the avermectin family, primarily utilized in agricultural pest control. This compound exhibits significant biological activity against a wide range of pests, particularly lepidopteran species. The following sections delve into its mechanisms of action, toxicity profiles, and comparative efficacy based on recent research findings.

Chemical Composition and Structure

This compound is a derivative of avermectin, produced through the fermentation of Streptomyces avermitilis. It exists predominantly as emamectin benzoate, which contains about 90% this compound and 10% emamectin B1b. The chemical structure can be represented as follows:

  • Molecular Formula : C₄₉H₇₅NO₁₃
  • Molecular Weight : 875.12 g/mol

This compound functions primarily as an agonist for gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels. The compound enhances the influx of chloride ions into neuronal cells, leading to hyperpolarization and disruption of normal nerve function. This results in paralysis and eventual death in target organisms such as insects and mites:

  • GABA Receptor Agonism : Increases chloride ion influx.
  • Glutamate-Gated Chloride Channels : Modulates excitatory neurotransmission.

The selectivity of emamectin for invertebrate systems, combined with its limited ability to cross the blood-brain barrier in mammals, contributes to its relatively low toxicity in non-target species, including humans .

Toxicity and Safety Profile

The toxicity profile of this compound varies significantly between species. In mammals, it has been shown to have moderate toxicity with an oral LD50 ranging from 122 to 168 mg/kg in rats . However, its effects can be severe in cases of overdose or improper use:

  • Symptoms of Poisoning : Altered consciousness, respiratory distress, gastrointestinal issues.
  • Mortality Rates : Studies indicate a mortality rate of approximately 4.3% to 6.67% in cases of emamectin poisoning .

Table 1: Toxicity Data for this compound

SpeciesLD50 (mg/kg)Symptoms of Toxicity
Rats122 - 168Respiratory distress, altered consciousness
DogsNot specifiedSimilar symptoms as observed in humans
HumansVariesGastrointestinal symptoms, respiratory failure

Efficacy Against Pests

This compound is highly effective against various agricultural pests. Its potency has been demonstrated through numerous studies evaluating its lethal concentrations (LC) against different species:

  • Lepidopteran Pests : LC90 values range from 0.002 to 0.89 µg/ml.
  • Comparative Potency : this compound is reported to be significantly more potent than other avermectins like abamectin.

Table 2: Comparative Efficacy of this compound

Pest SpeciesLC90 (µg/ml)Comparative Potency
Spodoptera exigua (Beet Armyworm)0.0021500-fold more potent than abamectin
Helicoverpa zea (Corn Earworm)0.89Highly effective

Case Studies

Recent case studies have highlighted the practical implications of using this compound in agricultural settings:

  • Case Study on Nematode Control :
    • A study assessed the effects of various formulations of emamectin benzoate on nematode populations.
    • Results indicated significant reductions in nematode viability at concentrations as low as 0.01075 µg/ml after a 24-hour exposure period .
  • Field Trials :
    • Field trials demonstrated that applications of emamectin significantly reduced pest populations in cotton crops while maintaining safety for beneficial insects .

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGAUYXQAKHKJ-COFQVFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153164
Record name Emamectin B1A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

886.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.20 at 23 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Emamectin benzoate is the 4'-deoxy-4'-epi-methyl-amino benzoate salt of avermectin B1 (abamectin), which is similar structurally to natural fermentation products of Streptomyces avermitilis. Emamectin benzoate is being developed as a newer broad-spectrum insecticide for vegetables and has a very low application rate. The mechanism of action involves stimulation of high-affinity GABA receptors and a consequent increase in membrane chloride ion permeability., Overexpression of P-glycoproteins (Pgps) is assumed to be a principal mechanism of resistance of nematodes and arthropods to macrocyclic lactones. Quantitative RT-PCR (Q-RT-PCR) was used to demonstrate changes in transcription levels of two putative P-glycoprotein genes, designated here as SL0525 and SL-Pgp1, in sea lice (Lepeophtheirus salmonis) following exposure to emamectin benzoate (EMB). Pre-adult L. salmonis were challenged in an EMB bioassay for 24 hr and gene expression was studied from lice surviving EMB concentrations of 0, 10, and 30 ppb. Gene expression was measured using Q-RT-PCR with elongation factor 1 (eEF1alpha) as an internal reference gene. The results show that both target genes, SL0525 and SL-Pgp1, had significantly increased levels of expression with exposure to 10ppb EMB (p=0.11 and p=0.17, respectively) whereas the group exposed to 30 ppb was on the verge of being significant (p=0.053) only in the expression of SL-Pgp1. Gene expression for SL0525 and SL-Pgp1 were increased over five-fold at 10 ppb EMB. Therefore, the upregulation of these target genes may offer protection by increasing Pgp expression when lice are exposed to EMB. Optimized Q-RT-PCR can be used to determine if over-expression of these genes could be the basis for development of resistance in sea lice and thus allow suitable alternative chemotherapeutic options to be assessed., Macrocyclic lactones, including avermectins and milbemycins, are novel parasiticides and insecticides that are produced through fermentation by soil-dwelling microorganisms. Although various macrocyclic lactones may differ in their potency and safety, all of them are believed to share common pharmacologic/toxicologic mechanisms, i.e. leading to paralysis and death of parasites and other target organisms via the activation of a glutamate-gated chloride channel in the invertebrate nerve and muscle cells and/or through the effect on gamma-aminobutyric acid (GABA) receptors. Ivermectin is the first macrocyclic lactone that was released for use in both animals and humans, and has demonstrated both excellent efficacy and high tolerability in the treatment of parasite infestations. Other macrocyclic lactones, such as abamectin, emamectin, and moxidectin were subsequently commercialized and have been used as insecticides and acaricides for crop protection or parasiticides for animal health.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, Off-white crystalline powder

CAS No.

121124-29-6, 119791-41-2
Record name Emamectin B1A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121124296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emamectin B1A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMAMECTIN B1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX4GP7848F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-146 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
emamectin B1a
Reactant of Route 2
emamectin B1a
Reactant of Route 3
emamectin B1a
Reactant of Route 4
emamectin B1a
Reactant of Route 5
emamectin B1a
Reactant of Route 6
emamectin B1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.